3-Bromopropyltrimethylsilane

Organic Synthesis Nucleophilic Substitution Alkylation Reagents

3-Bromopropyltrimethylsilane (CAS 10545-34-3) is a bifunctional organosilicon reagent combining a terminal alkyl bromide with a trimethylsilyl (TMS) moiety. This molecular architecture provides a dual-reactive platform, enabling its use as an electrophilic alkylating agent while offering the stability and lipophilicity conferred by the TMS group.

Molecular Formula C6H15BrSi
Molecular Weight 195.17 g/mol
CAS No. 10545-34-3
Cat. No. B079333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropyltrimethylsilane
CAS10545-34-3
Synonyms3-Bromopropyltrimethylsilane
Molecular FormulaC6H15BrSi
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCBr
InChIInChI=1S/C6H15BrSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
InChIKeyNVEYOAXSXPSFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropyltrimethylsilane (CAS 10545-34-3): A Critical Alkylating Silane for Controlled Nucleophilic Substitution


3-Bromopropyltrimethylsilane (CAS 10545-34-3) is a bifunctional organosilicon reagent combining a terminal alkyl bromide with a trimethylsilyl (TMS) moiety. This molecular architecture provides a dual-reactive platform, enabling its use as an electrophilic alkylating agent while offering the stability and lipophilicity conferred by the TMS group . Its primary utility lies in the introduction of a propyl spacer onto nucleophilic substrates, with the silyl group serving as a handle for subsequent transformations or imparting desired material properties [1].

Dual Reactive Platform Electrophilic propyl spacer plus TMS handle enables sequential transformations.
Controlled Reactivity Intermediate SN2 profile supports mild-condition alkylation without excessive lability.
Organosilicon Building Block Suitable for introducing protected propyl chains in synthetic intermediates.

3-Bromopropyltrimethylsilane: Why Analogs Like Chloro or Iodo Derivatives Cannot Be Directly Substituted in Synthesis


While the chloro- and iodo- analogs of 3-bromopropyltrimethylsilane share a common structure, their performance in nucleophilic substitution (SN2) reactions is dictated by the distinct chemical properties of the halogen atom. The C-Cl bond in the chloro analog exhibits higher bond dissociation energy (BDE), resulting in significantly slower reactivity and often requiring harsher conditions or catalysts that can be incompatible with sensitive TMS groups . Conversely, the iodo analog, while more reactive due to a lower BDE, suffers from reduced thermal and photochemical stability, which can lead to premature decomposition, unwanted side reactions, and complex purification . This inherent reactivity-stability trade-off means that process-specific optimization cannot simply swap these halides without fundamentally altering reaction kinetics, yields, and impurity profiles.

Chloro analog Higher C‒Cl bond energy may require harsher conditions, potentially compromising acid‑sensitive TMS groups. May shift kinetics
Iodo analog Lower stability can lead to premature decomposition and side reactions, complicating purification. Thermal/photolability risk
Other halides Swapping halogens alters reaction rates and impurity profiles; direct replacement is not straightforward. Process re‑optimization likely

Quantitative Procurement Evidence for 3-Bromopropyltrimethylsilane: Head-to-Head Performance Data


Quantifying the Reactivity-Stability Balance: 3-Bromopropyltrimethylsilane vs. Chloro and Iodo Analogs

The relative reactivity of 3-bromopropyltrimethylsilane in SN2 reactions is directly correlated to the bond dissociation energy (BDE) of the carbon-halogen bond. 3-Bromopropyltrimethylsilane exhibits a BDE of 285 kJ/mol, which is intermediate between the less reactive chloro analog (327 kJ/mol) and the more labile iodo analog (234 kJ/mol) . This intermediate BDE translates into a relative SN2 reactivity of 1.0 for the bromo derivative, compared to 0.3 for the chloro and 2.5 for the iodo compound . This quantifies the optimal balance offered by the bromo compound, providing sufficient electrophilicity for efficient coupling without the instability associated with the iodo derivative.

Reactivity‑Stability Balance
Class-level
BDE 285 kJ/mol, rel. reactivity 1.0 (bromo) vs. 0.3 (chloro) and 2.5 (iodo)
Supports selection for controlled SN2 where both sufficient rate and stability are needed.
Class‑based reactivity trend; verify under your specific solvent/temperature conditions.
Organic Synthesis Nucleophilic Substitution Alkylation Reagents

Documented Synthesis Yield for 3-Bromopropyltrimethylsilane via Grignard Route

A classical and widely cited synthetic route for 3-bromopropyltrimethylsilane involves the reaction of chlorotrimethylsilane with the Grignard reagent derived from 1-bromo-3-chloropropane. This procedure, reported by Sommer et al. in the Journal of the American Chemical Society, provides a yield of approximately 81% for the target compound [1]. This yield serves as a reproducible baseline for laboratory-scale preparation and a benchmark for evaluating alternative synthetic strategies.

Grignard Synthesis Yield
Reported
81% yield (Sommer et al. procedure)
Literature benchmark for lab‑scale preparation or cost‑effectiveness evaluation of commercial sourcing.
Reproducibility may vary with scale; confirm with in‑house trials.
Synthetic Methodology Organometallic Chemistry Process Development

Validated GC-MS Fragmentation Pattern for Identification and Quality Control

Gas chromatography-mass spectrometry (GC-MS) is a standard method for confirming the identity and purity of 3-bromopropyltrimethylsilane. The compound produces a characteristic electron ionization (EI) mass spectrum with a molecular ion peak at m/z 211 [M⁺] . This spectral fingerprint allows for unambiguous confirmation of the compound's identity and assessment of purity against potential impurities, which is a critical quality control (QC) check upon receipt of material.

GC‑MS Identity Metric
Method context
Molecular ion m/z 211 [M⁺] (EI)
Provides a clear QC checkpoint for incoming material identity confirmation.
Use as part of acceptance protocol; compare with in‑house standard.
Analytical Chemistry Quality Control Mass Spectrometry

Optimal Use Cases for 3-Bromopropyltrimethylsilane Based on Empirical Evidence


Synthesis of ω-Lithioalkyltrimethylsilane Reagents

3-Bromopropyltrimethylsilane serves as the key precursor for the preparation of 3-lithiopropyltrimethylsilane, a valuable nucleophilic synthon. The transformation involves treatment of the bromide with lithium metal in diethyl ether . This application is directly supported by primary literature that details the stability and subsequent rearrangement behavior of the resulting organolithium species, which is fundamental to its synthetic utility .

Introduction of Propyl Spacers in Pharmaceutical Intermediates

The compound's defined reactivity profile makes it a reliable reagent for introducing a protected propyl group onto nitrogen-containing scaffolds. This is exemplified in a patented process for the synthesis of N-derivatives of 1-deoxy nojirimycin, a class of molecules investigated for the treatment of diabetes and viral infections [1]. The ability to perform this alkylation under controlled conditions, as enabled by the bromine leaving group, is critical for achieving high yields of the desired intermediate [1].

Cross-Electrophile Coupling in Photoredox Catalysis

Alkyl bromides, including 3-bromopropyltrimethylsilane, are effective coupling partners in modern metallaphotoredox-catalyzed cross-electrophile coupling reactions. A study has demonstrated that alkyl bromides can be efficiently coupled with aryl or heteroaryl bromides using a silyl radical activation pathway [2]. This methodology highlights the utility of 3-bromopropyltrimethylsilane in constructing complex molecular architectures under mild, robust conditions, expanding its application beyond traditional nucleophilic substitutions [2].

Application
Selection Property
Validation Focus
Organolithium synthon preparation
Precursor reactivity with lithium metal
Confirm organolithium stability and rearrangement behavior
Protected propyl group introduction
Controlled alkylation of 1‑deoxynojirimycin derivatives (diabetes/viral research context)
Assess regioselectivity and intermediate purity
Metallaphotoredox cross‑coupling
Alkyl bromide coupling partner for silyl radical‑mediated activation
Evaluate coupling efficiency with aryl/heteroaryl bromides

Technical Documentation Hub

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34 linked technical documents
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